molecular formula C19H28N4O2 B10980842 N-[2-(cyclohexylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide

N-[2-(cyclohexylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide

Cat. No.: B10980842
M. Wt: 344.5 g/mol
InChI Key: QHPRYGMBDHSDHD-UHFFFAOYSA-N
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Description

N-[2-(cyclohexylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide is a synthetic organic compound with a complex structure that includes a cyclohexylamino group, a phenylpiperazine moiety, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohexylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Cyclohexylamino Intermediate: Cyclohexylamine is reacted with an appropriate acylating agent, such as an acid chloride or anhydride, to form the cyclohexylamino intermediate.

    Coupling with Phenylpiperazine: The cyclohexylamino intermediate is then coupled with 4-phenylpiperazine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

    Formation of the Carboxamide:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohexylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine or carboxamide groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide (NaOH)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(cyclohexylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form hydrogen bonds and other interactions makes it a candidate for drug design and development.

Medicine

In medicinal chemistry, this compound could be investigated for its pharmacological properties. It may serve as a lead compound for the development of new therapeutic agents targeting specific diseases or conditions.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its structural properties and potential for functionalization.

Mechanism of Action

The mechanism of action of N-[2-(cyclohexylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzymatic activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(cyclohexylamino)-2-oxoethyl]-N-(4-octyloxy)phenyl-prop-2-enamide: This compound has a similar cyclohexylamino group but differs in the phenyl substitution and the presence of an octyloxy group.

    N-(2-cyclohexylamino-2-oxoethyl)-4-methylpiperazine-1-carboxamide: Similar structure with a methyl group instead of a phenyl group on the piperazine ring.

Uniqueness

N-[2-(cyclohexylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its phenylpiperazine moiety, in particular, may offer unique interactions with biological targets compared to other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H28N4O2

Molecular Weight

344.5 g/mol

IUPAC Name

N-[2-(cyclohexylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide

InChI

InChI=1S/C19H28N4O2/c24-18(21-16-7-3-1-4-8-16)15-20-19(25)23-13-11-22(12-14-23)17-9-5-2-6-10-17/h2,5-6,9-10,16H,1,3-4,7-8,11-15H2,(H,20,25)(H,21,24)

InChI Key

QHPRYGMBDHSDHD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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